1-(2,4-dichlorophenyl)-1,3-Propanediol
Overview
Description
1-(2,4-Dichlorophenyl)-1,3-Propanediol is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring and a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-1,3-Propanediol typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable diol under controlled conditions. One common method includes the reduction of 2,4-dichlorobenzaldehyde using sodium borohydride in the presence of a solvent like ethanol . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-1,3-Propanediol undergoes various chemical reactions, including:
Reduction: Further reduction can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: 2,4-Dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Reduction: this compound derivatives.
Substitution: Various substituted phenylpropanediol derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-1,3-Propanediol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2,4-dichlorophenyl)-1,3-Propanediol exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2,4-Dichlorophenol: Shares the dichlorophenyl moiety but lacks the propanediol group.
1-(2,4-Dichlorophenyl)-2-propanol: Similar structure but with a different hydroxyl group position.
2,4-Dichlorobenzyl alcohol: Contains the dichlorophenyl group but with a benzyl alcohol moiety.
Uniqueness: 1-(2,4-Dichlorophenyl)-1,3-Propanediol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)propane-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOQBDRRMRDOHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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